Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a versatile small molecule scaffold used primarily in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate typically involves the reaction of ethyl 2-chloro-3-oxopropanoate with 2-amino-3-hydroxypyridine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl and amino groups act as nucleophiles .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Used in the synthesis of Dabigatran etexilate, an anticoagulant.
3-Amino-2-hydroxypyridine: Used as a pharmaceutical intermediate.
Uniqueness
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is unique due to its specific combination of functional groups, which provide a versatile scaffold for various chemical reactions and biological interactions. This makes it a valuable compound in research and development .
Biological Activity
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, a compound characterized by its unique combination of functional groups, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of propanoic acid featuring an amino group, a hydroxyl group, and a pyridine ring. The molecular formula is C12H14N2O3, with a molecular weight of approximately 226.25 g/mol. The presence of the pyridine ring enhances the compound's reactivity and biological activity, making it a candidate for various pharmacological applications .
Research indicates that this compound exhibits significant biological activity through its interactions with specific enzymes and receptors. These interactions may modulate various biochemical pathways, leading to potential therapeutic effects. Notably, the compound has been studied for its role as a thrombin inhibitor, suggesting its relevance in anticoagulant therapies .
Interaction Studies
Interaction studies focus on the binding affinity of this compound to molecular targets such as enzymes and receptors. Techniques like molecular docking and spectroscopic analysis are employed to elucidate the compound's mechanism of action. These studies reveal that the compound can influence enzymatic activity or receptor signaling pathways, which could have implications for drug design and development .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays. Preliminary studies suggest that this compound may scavenge free radicals and inhibit lipid peroxidation, contributing to its potential protective effects against oxidative stress .
Anticancer Activity
Recent investigations into the anticancer potential of this compound have shown promising results. In vitro studies indicate that the compound exhibits antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines range from 5.1 to 22.08 µM, highlighting its potential as an anticancer agent .
Case Studies
Case Study 1: Thrombin Inhibition
A study investigated the thrombin inhibitory activity of this compound. The results demonstrated that the compound effectively inhibited thrombin activity in vitro, indicating its potential application in anticoagulant therapies .
Case Study 2: Anticancer Efficacy
In another study focused on anticancer efficacy, this compound was tested against multiple cancer cell lines. The findings revealed significant growth inhibition in HepG2 cells with an IC50 value of 6.19 ± 0.50 µM, outperforming standard chemotherapeutic agents such as doxorubicin .
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-10(14)8(11)9(13)7-3-5-12-6-4-7/h3-6,8-9,13H,2,11H2,1H3 |
InChI Key |
LOGZXTQLUHYFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=NC=C1)O)N |
Origin of Product |
United States |
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